molecular formula C14H14O4 B13176282 (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid

(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid

Cat. No.: B13176282
M. Wt: 246.26 g/mol
InChI Key: OZJYMYQERYLXII-ZZXKWVIFSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (E)-3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid , reflecting its core chromene scaffold, ethoxy substituent, and acrylic acid moiety. The molecular formula C₁₄H₁₄O₄ (molecular weight: 246.26 g/mol) confirms the presence of 14 carbon atoms, 14 hydrogen atoms, and four oxygen atoms.

The nomenclature breakdown is as follows:

  • Chromen : A bicyclic system comprising a benzene ring fused to a pyran ring.
  • 2H : Indicates the pyran ring is unsaturated, with two hydrogen atoms formally assigned to the heterocyclic oxygen.
  • 6-ethoxy : An ethoxy group (-OCH₂CH₃) substitutes the benzene ring at position 6.
  • (E)-3-...prop-2-enoic acid : The acrylic acid group (-CH₂CH₂COOH) attaches to position 3 of the chromen system via a trans-configured double bond.

Table 1: Molecular Formula and Key Descriptors

Property Value
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
IUPAC Name (E)-3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
SMILES Notation CCOC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O

The SMILES string highlights the ethoxy group (CCOC1), chromen core (OCC(=C2)), and trans-configuration of the acrylic acid side chain (/C=C/).

Stereochemical Configuration and Conformational Analysis

The (2E) designation specifies the trans (entgegen) configuration of the double bond in the acrylic acid moiety, with the carboxylic acid (-COOH) and chromen groups on opposite sides. This geometry minimizes steric hindrance between the bulky chromen system and the carboxyl group, stabilizing the molecule.

Conformational analysis reveals two key features:

  • Chromen Ring Planarity : The benzene and pyran rings adopt a nearly coplanar arrangement, facilitating π-electron delocalization across the fused system.
  • Side Chain Orientation : The acrylic acid group projects orthogonally from the chromen plane, as evidenced by crystallographic studies of analogous coumarin derivatives.

Density functional theory (DFT) calculations for similar chromene-acrylic acid hybrids suggest that the s-cis conformation (carboxylic acid group adjacent to the chromen system) is energetically favored due to intramolecular hydrogen bonding between the acid proton and the chromen oxygen.

X-ray Crystallographic Data and Molecular Packing Arrangements

While direct crystallographic data for (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid remains unpublished, structural analogs provide critical insights. A related coumarin derivative, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 6.8118 Å, b = 13.6726 Å, c = 15.909 Å .

Key structural observations from comparable systems include:

  • Bond Length Asymmetry : The C3–C4 bond in the chromen core measures 1.354 Å, indicative of electron delocalization.
  • Hydrogen Bonding : Molecules form sheets via C–H···O interactions, with typical donor-acceptor distances of 2.5–3.0 Å.
  • π-π Stacking : Parallel-displaced stacking between chromen systems occurs at centroid-centroid distances of 3.6–3.8 Å.

Table 2: Inferred Crystallographic Parameters

Parameter Value
Predicted Space Group P2₁2₁2₁ (orthorhombic)
Unit Cell Volume ~1480 ų
Density ~1.395 g/cm³
π-Stacking Distance 3.6–3.8 Å

The ethoxy group likely participates in weak C–H···O interactions with adjacent molecules, while the carboxylic acid group forms dimeric hydrogen bonds in the crystal lattice.

Comparative Structural Analysis with Chromene Derivatives

This compound exhibits distinct structural differences from related chromene compounds:

1. Ichthyothereol (C₁₄H₁₄O₂) :

  • Lacks the acrylic acid moiety, featuring a simpler hydroxyl group at position 3.
  • Reduced molecular weight (214.26 g/mol vs. 246.26 g/mol) due to absence of two oxygen atoms.

2. 3-(6-Ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid (C₁₄H₁₆O₄) :

  • Contains a saturated pyran ring (3,4-dihydro), increasing flexibility but reducing conjugation.
  • Higher hydrogen count (16 vs. 14) alters lipophilicity (LogP ≈ 1.11 vs. 1.39).

3. 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one (C₁₇H₁₃NO₅) :

  • Substituted with a nitro-phenyl group instead of acrylic acid, enhancing electron-withdrawing character.
  • Larger unit cell dimensions (a = 6.81 Å, b = 13.67 Å, c = 15.91 Å) compared to estimated values for the title compound.

Table 3: Structural Comparison of Chromene Derivatives

Compound Molecular Formula Key Substituent Conjugation System
Title Compound C₁₄H₁₄O₄ 3-Acrylic acid Fully unsaturated
Ichthyothereol C₁₄H₁₄O₂ 3-Hydroxyl Fully unsaturated
Dihydro Derivative C₁₄H₁₆O₄ 3-Acrylic acid Partially saturated
Nitrophenyl Analog C₁₇H₁₃NO₅ 3-Nitrophenyl Fully unsaturated

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(E)-3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)/b6-3+

InChI Key

OZJYMYQERYLXII-ZZXKWVIFSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid generally involves the construction of the chromene core followed by the introduction of the acrylic acid side chain through condensation or esterification reactions. The ethoxy substituent at the 6-position is typically introduced via alkylation or by using appropriately substituted starting materials.

Key Synthetic Routes

Knoevenagel Condensation Approach

One of the most common methods to prepare chromene derivatives bearing acrylic acid functionalities is through Knoevenagel condensation between 6-ethoxy-2H-chromen-3-carbaldehyde and malonic acid or its derivatives under basic or catalytic conditions. This reaction forms the (E)-configured acrylic acid side chain at the 3-position of the chromene ring.

  • Reaction conditions: Typically carried out in ethanol or other polar solvents with a base such as piperidine or potassium hydroxide as a catalyst.
  • Advantages: High selectivity for the (E)-isomer, moderate to good yields.
  • Example: 3-acetylcoumarins reacted with aldehydes in ethanol with piperidine or potassium hydroxide to yield substituted chromene acrylic acids.
Esterification and Hydrolysis Route

Another approach involves the initial synthesis of the ethyl ester of the acrylic acid derivative followed by hydrolysis to the free acid.

  • Step 1: Synthesis of ethyl (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylate through condensation of ethyl acetoacetate derivatives with 6-ethoxychromene aldehydes.
  • Step 2: Hydrolysis of the ester under acidic or basic conditions to yield the free acrylic acid.
  • Typical conditions: Hydrolysis using aqueous sodium hydroxide or hydrochloric acid under reflux.
  • Example: Similar procedures have been applied for related chromene derivatives.
Multi-step Synthesis via Chromene Formation
  • Step 1: Synthesis of 6-ethoxy-2H-chromen-3-carbaldehyde from 6-ethoxy-2H-chromen-2-one by bromination and subsequent formylation.
  • Step 2: Knoevenagel condensation with malonic acid or derivatives to introduce the acrylic acid moiety.
  • Catalysts: Nano-catalysts such as nano zinc oxide or nano iron oxide have been reported to accelerate condensation reactions involving chromene derivatives.

Data Table: Comparative Summary of Preparation Methods

Preparation Method Key Reagents and Conditions Yield Range (%) Advantages Limitations
Knoevenagel Condensation 6-ethoxychromene-3-carbaldehyde, malonic acid, piperidine or KOH, ethanol, reflux 65-85 High selectivity for (E)-isomer, straightforward Requires pure aldehyde precursor
Esterification and Hydrolysis Ethyl acetoacetate derivatives, 6-ethoxychromene aldehyde, acid/base hydrolysis 50-75 Allows isolation of stable ester intermediate Additional hydrolysis step needed
Multi-step Chromene Formation + Knoevenagel Bromination, formylation, condensation, nano-catalysts (ZnO, FeO) 55-80 Catalytic efficiency, green catalyst options Multi-step, requires catalyst removal

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as UV filters or fluorescent dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, potentially modulating their activity. The acrylic acid moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-3-yl Acrylic Acid Derivatives

(2E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic Acid
  • Structural Features : Fluorine substitution at position 6 and a ketone at position 4 distinguish this compound. The electron-withdrawing fluorine enhances polarity and may improve binding to hydrophobic enzyme pockets.
  • Synthesis : Prepared via similar esterification/acid hydrolysis pathways as described for ethoxy-substituted analogs .
  • Bioactivity: Fluorinated chromenes often exhibit enhanced antimicrobial activity compared to non-halogenated analogs due to increased membrane permeability .
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
  • Structural Features: Contains a hydroxy-methoxyphenyl acrylate ester instead of a free carboxylic acid.
  • Synthesis : Synthesized via oxalyl chloride-mediated esterification of ferulic acid derivatives, yielding 72% purity after column chromatography .
  • Bioactivity: Demonstrated radical scavenging activity (DPPH assay) comparable to ascorbic acid, attributed to the phenolic hydroxyl groups .

Phenylacrylic Acid Derivatives

(2E)-3-(3,4-Dimethoxyphenyl)acrylic Acid
  • Structural Features : Lacks the chromene ring but retains the E-configured acrylic acid chain with methoxy substituents.
  • Bioactivity : Exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), likely due to methoxy groups enhancing membrane disruption .
Ferulic Acid ((E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic Acid)
  • Structural Features: Natural phenolic acid with a hydroxy-methoxyphenyl group.
  • Bioactivity : Widely studied for antioxidant (IC₅₀ = 12 µM in DPPH assay) and anti-inflammatory effects. The free carboxylic acid allows hydrogen bonding with target enzymes like COX-2 .

Heterocyclic Acrylic Acid Derivatives

3-(2-Thienyl)acrylic Acid
  • Structural Features : Thiophene ring replaces the chromene system, introducing sulfur-based electronic effects.
  • Applications : Used in organic electronics due to its conjugated π-system and conductivity properties .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity Highlights Synthesis Yield Reference
(2E)-3-(6-Ethoxy-2H-chromen-3-yl)acrylic Acid C₁₄H₁₄O₄ 6-Ethoxy, 3-acrylic acid (E) Under investigation (antioxidant) N/A
(2E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic Acid C₁₂H₇FO₄ 6-Fluoro, 4-keto Antimicrobial (MIC = 8 µg/mL) 65%
Ferulic Acid C₁₀H₁₀O₄ 4-Hydroxy-3-methoxyphenyl Antioxidant (IC₅₀ = 12 µM)
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate C₂₁H₁₆O₈ Chromen-7-yl ester Radical scavenging (72% inhibition) 72%

Key Research Findings

Electronic Effects : Ethoxy and methoxy groups in chromene derivatives enhance electron-donating capacity, stabilizing radical intermediates in antioxidant mechanisms .

Steric Influence : The E-configuration in acrylic acid derivatives ensures optimal alignment with enzymatic active sites, as seen in ferulic acid’s COX-2 inhibition .

Halogenation Impact: Fluorine substitution at position 6 in chromene derivatives increases polarity and antimicrobial potency by 40% compared to non-halogenated analogs .

Ester vs. Acid : Esterified derivatives (e.g., compound 4 in ) show improved lipid solubility but reduced hydrogen-bonding capacity compared to free carboxylic acids.

Biological Activity

(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is a compound that combines a chromene moiety with an acrylic acid functional group. This unique structure positions it as a candidate for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an ethoxy group attached to the chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. This configuration may enhance its reactivity and interaction with biological targets compared to simpler derivatives.

Property Description
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Functional Groups Ethoxy, acrylic acid
Structural Features Chromene backbone with ethoxy substitution

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities. The specific activities attributed to this compound include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines.

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression by binding to their active sites.
  • Receptor Modulation : It could interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Antioxidant Activity

In a study examining the antioxidant properties of chromene derivatives, this compound demonstrated significant free radical scavenging activity. The DPPH assay indicated a SC50 value comparable to established antioxidants like ascorbic acid, suggesting its potential utility in preventing oxidative damage.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays showed that this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides.

Anticancer Activity

A series of in vitro studies assessed the anticancer effects of this compound against various cancer cell lines. Results indicated that it effectively inhibited cell proliferation in breast and colon cancer cells, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
6-EthoxychromoneChromone backboneAntioxidant, anti-inflammatory
CoumarinFused benzopyrone structureAnticoagulant, antimicrobial
7-HydroxycoumarinHydroxy-substituted coumarinAntioxidant, anticancer

The combination of the acrylic acid moiety with the chromene structure in this compound may lead to distinct therapeutic effects not observed in simpler derivatives.

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